molecular formula C25H25N3O6S B11039885 Ethyl 5-cyano-6-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11039885
M. Wt: 495.5 g/mol
InChI Key: QKTXGRQNKGGCAJ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a cyano group, among other functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted together.

    Introduction of the furan ring: This step involves the reaction of the dihydropyridine intermediate with a furan derivative under specific conditions.

    Addition of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Attachment of the ethoxy-oxoethyl groups: This is typically done through esterification reactions using ethyl chloroformate and appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy-oxoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Ethyl 5-cyano-6-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby exerting its effects on cardiovascular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-cyano-6-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C25H25N3O6S

Molecular Weight

495.5 g/mol

IUPAC Name

ethyl 5-cyano-6-[2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O6S/c1-3-32-20(30)14-27-19(29)15-35-24-17(13-26)21(18-11-8-12-34-18)22(25(31)33-4-2)23(28-24)16-9-6-5-7-10-16/h5-12,21,28H,3-4,14-15H2,1-2H3,(H,27,29)

InChI Key

QKTXGRQNKGGCAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CC=CO3)C#N

Origin of Product

United States

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